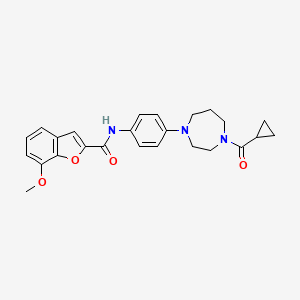

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-31-21-5-2-4-18-16-22(32-23(18)21)24(29)26-19-8-10-20(11-9-19)27-12-3-13-28(15-14-27)25(30)17-6-7-17/h2,4-5,8-11,16-17H,3,6-7,12-15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORXFLFJWFXJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCN(CC4)C(=O)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H34N4O3 |

| Molecular Weight | 438.57 g/mol |

| LogP (octanol-water partition coefficient) | 3.0621 |

| Polar Surface Area | 60.963 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator for certain pathways involved in inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that benzofuran derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models . This suggests that the compound may also possess similar properties.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Benzofuran derivatives have been reported to induce apoptosis in various cancer cell lines through multiple mechanisms, including the activation of caspases and modulation of the PI3K/Akt signaling pathway . Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies

Several studies have investigated compounds with similar structures to this compound:

- Study on EP(4) Antagonists : A related compound was shown to exhibit a potent antagonistic effect on the EP(4) receptor, which is involved in inflammatory responses. This study highlighted the potential for similar compounds in treating inflammatory diseases .

- Anticancer Activity : Another study demonstrated that related benzofuran compounds inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. Research indicates that it exhibits properties that could be beneficial in treating various conditions, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines, making it a candidate for further development in oncology .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering relief in conditions like arthritis .

Pharmacological Studies

Pharmacological assessments have highlighted the compound's ability to interact with various receptors and enzymes:

- Matrix Metalloproteinase Inhibition : The compound has been studied as an inhibitor of matrix metalloproteinases (MMPs), which are critical in the progression of diseases such as osteoarthritis .

- Neuroprotective Properties : Investigations into its neuroprotective effects suggest potential applications in neurodegenerative diseases .

Formulation Development

The compound's solubility and stability characteristics are crucial for formulation development. Studies have focused on optimizing these properties to enhance bioavailability and therapeutic efficacy.

Case Study: Formulation Optimization

A recent study aimed at developing a stable formulation of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-7-methoxybenzofuran-2-carboxamide demonstrated improved solubility through the use of lipid-based carriers, which significantly increased the compound's bioavailability in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Carboxamide Family

Compound 22: N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide

- Core Structure : Shares the benzofuran-2-carboxamide scaffold but differs in substituents.

- Key Differences :

- Position 7 : A 4-methoxybenzyl group replaces the methoxy group in the target compound.

- Carboxamide Substituents : N-methoxy and N-methyl groups are present instead of the phenyl-1,4-diazepane moiety.

- Synthesis : Synthesized via EDCI/DMAP-mediated coupling of 7-(4-methoxybenzyl)-benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, yielding 25% after purification .

- Purity : 89% (HPLC), indicating moderate synthetic efficiency .

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Core Structure : Features a cyclopropane ring fused to a phenyl group and a carboxamide, distinct from the benzofuran core.

- Key Differences: Cyclopropane Placement: The cyclopropane is part of the central scaffold rather than a substituent on a diazepane ring. Substituents: Diethylamine and 4-methoxyphenoxy groups replace the benzofuran and diazepane moieties.

- Synthesis: Prepared via a diastereoselective reaction between N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding 78% with a diastereomeric ratio (dr) of 23:1 .

Functional Group Analysis

Pharmacological and Physicochemical Implications

Bioavailability :

- The target compound’s 1,4-diazepane moiety may enhance solubility and membrane permeability compared to Compound 22’s lipophilic 4-methoxybenzyl group.

- The cyclopropane in the target compound could improve metabolic stability relative to the cyclopropane in the diethyl carboxamide analogue, which lacks steric protection.

Compound 22’s N-methoxy group may act as a hydrogen-bond acceptor, but its lack of a nitrogen-rich heterocycle (e.g., diazepane) could reduce affinity for charged binding pockets.

Synthetic Challenges :

- The target compound’s multi-step synthesis (implied by its complex structure) likely faces hurdles in regioselectivity and purification, similar to the low yield (25%) observed for Compound 22 .

- The diastereomeric purity of the cyclopropane-containing analogue (dr 23:1) highlights the difficulty of stereochemical control in cyclopropane synthesis .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzofuran C-2 carboxamide vs. C-3 substitution) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₃₁N₃O₄ requires exact mass 485.2312) .

- HPLC-PDA : Detects impurities (>98% purity threshold for pharmacological studies) .

How can conflicting data on this compound’s biological targets be resolved?

Advanced Research Question

Contradictions in reported targets (e.g., kinase vs. GPCR activity) arise from:

- Assay Variability : Use orthogonal assays (e.g., radioligand binding vs. BRET for GPCRs) .

- Off-Target Effects : Perform selectivity profiling against related targets (e.g., kinase panels) .

- Metabolite Interference : Conduct stability studies in plasma/liver microsomes to rule out active metabolites .

What computational strategies predict this compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate logP (∼3.2), solubility (∼0.05 mg/mL), and CYP450 inhibition risk .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) .

- Metabolite Prediction : Use GLORY or Meteor to identify potential Phase I/II metabolites .

How does the compound’s three-dimensional conformation influence its interaction with biological targets?

Advanced Research Question

- Conformational Analysis : Use Gaussian 16 for DFT optimization of low-energy conformers .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., benzofuran carbonyl) and hydrophobic regions (cyclopropane) .

- X-ray Crystallography : Co-crystallization with targets (e.g., kinases) reveals binding site interactions .

What in vitro models are suitable for evaluating its anticancer potential?

Basic Research Question

- Cell Viability Assays : MTT/WST-1 in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- Migration/Invasion : Transwell assays to assess metastatic inhibition .

How can researchers address solubility challenges in biological assays?

Basic Research Question

- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .

- Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility .

- pH Adjustment : Solubilize via salt formation (e.g., HCl salt for in vivo studies) .

What are the key knowledge gaps in understanding this compound’s mechanism of action?

Advanced Research Question

- Target Deconvolution : CRISPR-Cas9 screens or thermal proteome profiling (TPP) to identify novel targets .

- Resistance Mechanisms : Generate resistant cell lines via chronic exposure and perform RNA-seq .

- In Vivo Efficacy : Optimize dosing in xenograft models (e.g., BALB/c nude mice) to validate preclinical utility .

How can synthetic byproducts be minimized during large-scale production?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.